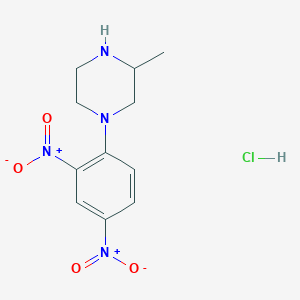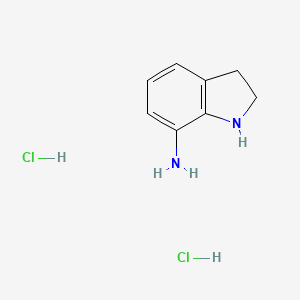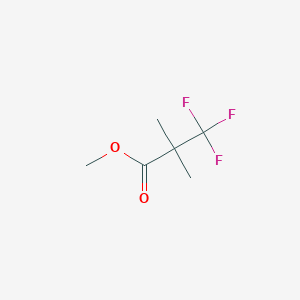
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
描述
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H9F3O2. It is a methyl ester derivative of 3,3,3-trifluoro-2,2-dimethylpropionic acid. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to the central carbon atom, making it a trifluoromethyl-substituted ester. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoro-2,2-dimethylpropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, 3,3,3-trifluoro-2,2-dimethylpropanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a suitable solvent and catalyst.
Major Products Formed
Hydrolysis: 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.
Reduction: 3,3,3-trifluoro-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is employed in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the trifluoromethyl group can stabilize reaction intermediates and enhance the overall reaction rate. In biological systems, the compound’s fluorinated structure can improve the metabolic stability and membrane permeability of drug molecules.
相似化合物的比较
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: The parent acid of the ester.
3,3,3-Trifluoro-2,2-dimethylpropanol: The corresponding alcohol obtained by reduction of the ester.
3,3,3-Trifluoro-2,2-dimethylpropionitrile: A nitrile derivative used in various synthetic applications.
Uniqueness
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is unique due to its trifluoromethyl-substituted ester structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of fluorinated compounds.
属性
IUPAC Name |
methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAFVCHEIPHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704821 | |
| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188911-72-9 | |
| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
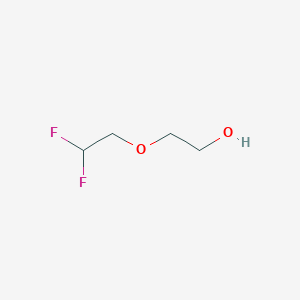
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
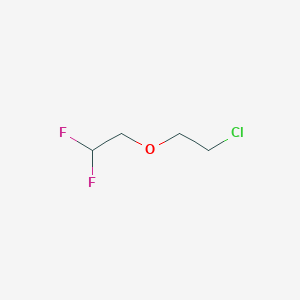
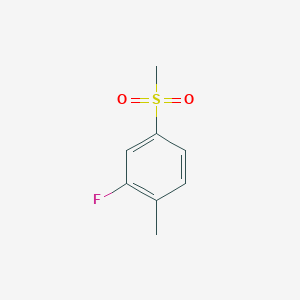
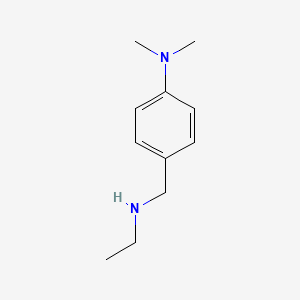
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
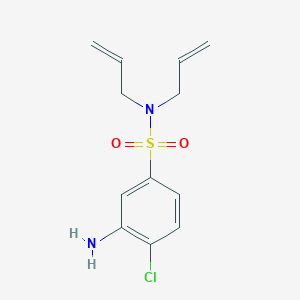
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)

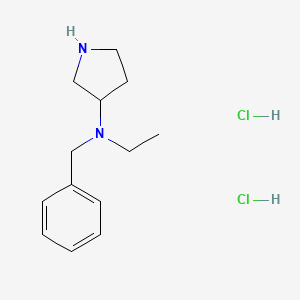
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)
